5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-8-2-1-6-4-11(5-7(6)3-8)9(15)13-10(16)14-11/h1-3H,4-5,12H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRTHALPSIWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593791 | |
| Record name | 5'-Amino-1',3'-dihydro-2H,5H-spiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33584-67-7 | |
| Record name | 5′-Amino-1′,3′-dihydrospiro[imidazolidine-4,2′-[2H]indene]-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33584-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Amino-1',3'-dihydro-2H,5H-spiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione typically involves multi-component reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. This reaction is carried out in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirohydantoins share a core imidazolidine-2,5-dione fused with aromatic or aliphatic rings. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Spirohydantoin Derivatives
Pharmacological Profiles
- Antiplasmodial Activity : Spirohydantoins with bromo or arylpiperazinyl groups demonstrate moderate antiplasmodial activity (IC₅₀: 1–10 μM) .
- Antiproliferative Activity : Derivatives like (R,S)-1-(4-(4-Acetylphenyl)piperazin-1-yl)butyl)-analogs inhibit cancer cell growth (IC₅₀: 5–20 μM) in vitro, attributed to receptor-mediated pathways .
- Receptor Affinity : Arylpiperazinyl-spirohydantoins (e.g., compound 19 in ) act as 5-HT₁A agonists (Kᵢ: 2–10 nM), highlighting the role of substituents in target selectivity.
Physicochemical Properties
- Thermal Stability : Spirohydantoins with aromatic rings (e.g., indene or naphthalene) exhibit higher degradation temperatures (200–300°C) than aliphatic variants due to π-π stacking .
- Solubility: Amino and methoxy groups improve aqueous solubility compared to halogenated analogs, which are more lipophilic .
Biological Activity
Overview
5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique spiro structure allows for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- CAS Number : 33584-67-7
- Molecular Formula : C11H11N3O2
- Molecular Weight : 219.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes or receptors, influencing their activity through mechanisms such as:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit potent antimicrobial properties. A study evaluating similar compounds found that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that modifications to the amino and carbonyl groups can enhance antimicrobial efficacy.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 5'-Amino Derivative A | Staphylococcus aureus | 8 |
| 5'-Amino Derivative B | Escherichia coli | 16 |
| 5'-Amino Derivative C | Bacillus subtilis | 4 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
Case Study : A study examining the effects of a related compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The observed IC50 values were promising, indicating potential for further development.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-component reactions using p-toluenesulfonic acid as a catalyst. Various derivatives have been synthesized to explore their biological activities further.
Synthetic Route Example
- Combine bindone and heterocyclic ketene aminals.
- Add p-toluenesulfonic acid as a catalyst.
- Reflux in ethanol until the reaction is complete.
Research Applications
The compound's derivatives are being studied for:
- Drug Development : Targeting specific enzymes or receptors in disease pathways.
- Material Science : Exploring high thermal stability and conductivity properties for industrial applications.
Q & A
Q. What are the optimal synthetic routes for 5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione with hydrazine hydrate under reflux. Key variables include reaction time (6–12 hours), solvent polarity (ethanol/water mixtures), and stoichiometric ratios (1:1.2 hydrazine:precursor). Optimization requires iterative testing of these parameters, monitored by TLC and validated via elemental analysis (C, H, N) and melting point consistency . Alternative routes, such as base-promoted cyclization (e.g., NaOH in DMF at 80°C), may reduce byproduct formation .
| Synthetic Method Comparison | |-------------------------------|---------------------------------| | Hydrazine Hydrate Route | Base-Promoted Cyclization | | Yield: 65–72% | Yield: 78–85% | | Byproducts: Nitroso derivatives| Byproducts: Minimal (<5%) | | Characterization: IR (N–H stretch at 3300 cm⁻¹), H NMR (δ 6.8–7.2 ppm, aromatic protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amino groups (N–H stretches at 3200–3400 cm⁻¹) and carbonyl moieties (C=O at 1680–1720 cm⁻¹).
- NMR Analysis : Use H and C NMR to resolve spirocyclic and imidazolidine protons. For example, the spiro carbon (C-4) appears at δ 95–100 ppm in C NMR. Conflicting data (e.g., overlapping aromatic signals) can be resolved via 2D NMR (COSY, HSQC) or deuteration studies .
- Elemental Analysis : Ensure deviations <0.3% for C, H, N to validate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or solvatomorphism in this compound?
- Methodological Answer :
- Tautomerism : Perform variable-temperature NMR (VT-NMR) to observe equilibrium shifts between keto-enol forms. For example, cooling to −40°C may stabilize the keto form, sharpening carbonyl signals .
- Solvatomorphism : Crystallize the compound in different solvents (e.g., DMSO vs. ethanol) and compare PXRD patterns. Computational modeling (DFT) can predict stable polymorphs .
Q. What computational strategies are effective for simulating reaction mechanisms or predicting biological activity?
- Methodological Answer :
- Reaction Pathways : Use COMSOL Multiphysics or Gaussian to model transition states. For example, simulate the nucleophilic attack of hydrazine on the spirocyclic precursor to identify energy barriers .
- Biological Activity : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, HOMO-LUMO gaps, and topological polar surface area. Correlate with antibacterial assays (e.g., MIC against S. aureus) .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the indene ring. Test in bioassays (e.g., enzyme inhibition) to assess steric/electronic effects.
- Spiro Ring Modification : Replace the imidazolidine ring with pyrrolidine or piperidine derivatives. Compare conformational flexibility via molecular dynamics simulations .
Q. What experimental design principles mitigate bias when evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Blinded Studies : Use randomized sample coding in bioactivity assays to prevent observer bias.
- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only controls in cytotoxicity tests.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Predefine significance thresholds (p <0.01) to reduce false positives .
Methodological Frameworks for Data Interpretation
Q. How should researchers integrate theoretical frameworks to address contradictory results in synthesis or bioactivity studies?
- Methodological Answer :
- Hypothesis-Driven Analysis : Link discrepancies to hypotheses (e.g., "Steric hindrance reduces reaction yield") and test via substituent scanning.
- Multi-Method Validation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or mass spectrometry (HRMS-ESI) .
- Literature Benchmarking : Compare results against prior studies on analogous spirocyclic systems (e.g., nitroso derivatives in ) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
